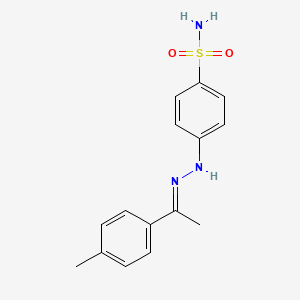

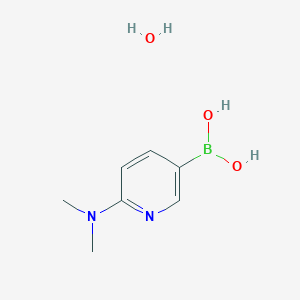

2-(Dimethylamino)pyridine-5-boronic acid hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Dimethylamino)pyridine-5-boronic acid hydrate is a chemical compound with the molecular formula C7H11BN2O2 . It is a solid substance .

Molecular Structure Analysis

The molecular weight of 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride, a related compound, is 238.91 g/mol . The InChI string isInChI=1S/C7H11BN2O2.2ClH/c1-10(2)7-4-3-6(5-9-7)8(11)12;;/h3-5,11-12H,1-2H3;2*1H . Chemical Reactions Analysis

While specific chemical reactions involving 2-(Dimethylamino)pyridine-5-boronic acid hydrate are not available, it’s known that 2-pyridyl boron reagents are notoriously difficult to use in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride is a solid . Its storage class code is 11, which refers to combustible solids .Scientific Research Applications

Molecular Biology: Plasmid DNA Isolation

In molecular biology, this compound is utilized in the isolation of plasmid DNA, which is a critical step in various genetic engineering procedures. The boronic acid moiety can interact with the sugar-phosphate backbone of nucleic acids, facilitating the separation of plasmid DNA from cellular debris during purification processes .

Organic Synthesis: Catalyst in Aerobic Oxidation

The compound serves as a catalyst in the aerobic oxidation of thiophenols to disulfides. This reaction is fundamental in the synthesis of compounds that have applications in pharmaceuticals and materials science. The dimethylamino group enhances the catalytic efficiency, making the process more sustainable and cost-effective .

Drug Discovery: Targeted Gene Disruption

In drug discovery, the compound’s ability to modify DNA makes it valuable for creating knockout constructs. These constructs are used to disrupt specific genes, allowing researchers to study the effects of gene silencing on cellular functions and disease mechanisms .

Nanotechnology: Nanogel Formation

Nanogel formation is another application where this compound plays a role. It can be used to initiate polymerization reactions that result in the creation of nanogels. These nanogels have potential uses in drug delivery systems, where they can encapsulate therapeutic agents and release them at targeted sites within the body .

Safety And Hazards

Future Directions

Boronic acid-based linkages, such as those in 2-(Dimethylamino)pyridine-5-boronic acid hydrate, are being explored for use in vitrimers, a new class of polymers that merge the properties of thermoplastics and thermosets . These materials are being developed in response to growing environmental awareness and the need for materials that can be easily recycled .

properties

IUPAC Name |

[6-(dimethylamino)pyridin-3-yl]boronic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O2.H2O/c1-10(2)7-4-3-6(5-9-7)8(11)12;/h3-5,11-12H,1-2H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAVEKTZSDRSQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N(C)C)(O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate | |

CAS RN |

579525-46-5 |

Source

|

| Record name | 2-(Dimethylamino)pyridine-5-boronic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.